Butan-1-ol--N,N-diethylethanamine (1/1)
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydrogenation of Crotonaldehyde: This method involves the hydrogenation of crotonaldehyde, which is formed via the aldol condensation of acetaldehyde.
Reppe Synthesis: This method involves the carbonylation of propene to produce butan-1-ol.
Hydrogenation of n-Butyraldehyde: This method involves the hydrogenation of n-butyraldehyde, which is obtained by the hydroformylation of propene.
Industrial Production Methods
The industrial production of butan-1-ol–N,N-diethylethanamine (1/1) typically involves the combination of butan-1-ol and N,N-diethylethanamine in a controlled environment. The reaction is carried out under specific temperature and pressure conditions to ensure the formation of the desired compound. The process may also involve the use of catalysts to enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
Reduction: N,N-diethylethanamine can undergo reduction reactions to form secondary or primary amines.
Substitution: Both butan-1-ol and N,N-diethylethanamine can undergo substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromic acid, and nitric acid are commonly used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride and sodium borohydride are commonly used for reduction reactions.
Catalysts: Copper, cobalt, and rhodium catalysts are commonly used in hydrogenation reactions.
Major Products Formed
Oxidation of Butan-1-ol: Butanal, butanoic acid.
Reduction of N,N-diethylethanamine: Secondary and primary amines.
Substitution Reactions: Butyl halides, alkylated amines.
Scientific Research Applications
Butan-1-ol–N,N-diethylethanamine (1/1) has several applications in scientific research:
Mechanism of Action
The mechanism of action of butan-1-ol–N,N-diethylethanamine (1/1) involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and proteins, affecting their activities and functions. In chemical reactions, it can act as a nucleophile or electrophile, participating in various reaction mechanisms .
Comparison with Similar Compounds
Butan-1-ol–N,N-diethylethanamine (1/1) can be compared with other similar compounds, such as:
Butan-1-ol: A primary alcohol with similar chemical properties but different reactivity and applications.
N,N-diethylethanamine: A tertiary amine with similar chemical properties but different reactivity and applications.
Butan-2-ol: An isomer of butan-1-ol with different chemical properties and reactivity.
N,N-dimethylethanamine: A tertiary amine with similar chemical properties but different reactivity and applications.
The uniqueness of butan-1-ol–N,N-diethylethanamine (1/1) lies in its combination of a primary alcohol and a tertiary amine, which gives it distinct chemical properties and reactivity compared to other similar compounds.
Properties
CAS No. |
13624-65-2 |
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Molecular Formula |
C10H25NO |
Molecular Weight |
175.31 g/mol |
IUPAC Name |
butan-1-ol;N,N-diethylethanamine |
InChI |
InChI=1S/C6H15N.C4H10O/c1-4-7(5-2)6-3;1-2-3-4-5/h4-6H2,1-3H3;5H,2-4H2,1H3 |
InChI Key |
NNAUWMCFEUEAEW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCO.CCN(CC)CC |
Origin of Product |
United States |
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